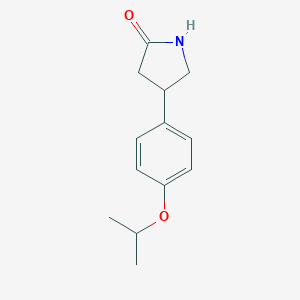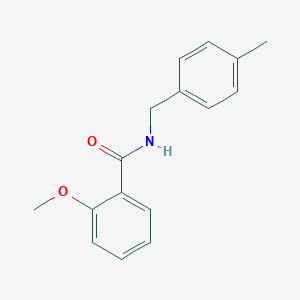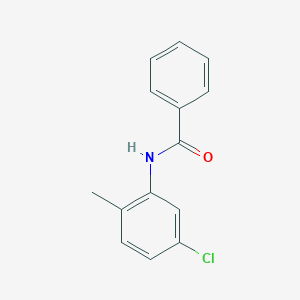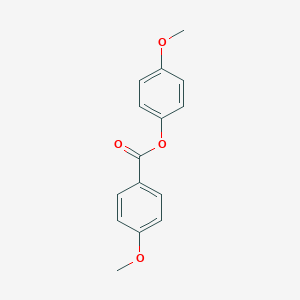
4-methoxyphenyl 4-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxyphenyl 4-methoxybenzoate: is an organic compound with the molecular formula C15H14O4. It is a derivative of p-Anisic acid, also known as 4-methoxybenzoic acid. This compound is characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring and an ester functional group. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method to synthesize 4-methoxyphenyl 4-methoxybenzoate is through the esterification of p-Anisic acid with phenol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions with the removal of water to drive the reaction to completion.
Industrial Production Methods: Industrially, the compound can be produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 4-methoxyphenyl 4-methoxybenzoate can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can convert the ester group into an alcohol group, resulting in the formation of 4-methoxyphenyl methanol.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-donating methoxy group, which activates the benzene ring towards substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products Formed:
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 4-methoxyphenyl methanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: 4-methoxyphenyl 4-methoxybenzoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Antimicrobial Agent: The compound exhibits antimicrobial properties and is used in the formulation of preservatives for cosmetics and personal care products.
Medicine:
Drug Development: It serves as a precursor in the synthesis of various medicinal compounds, particularly those with anti-inflammatory and analgesic properties.
Industry:
Fragrance and Flavor Industry: The compound is used as a fragrance ingredient in perfumes and as a flavoring agent in the food industry.
Mecanismo De Acción
The mechanism of action of 4-methoxyphenyl 4-methoxybenzoate involves its interaction with specific molecular targets. One known target is phospholipase A2, an enzyme involved in the hydrolysis of phospholipids. By inhibiting this enzyme, the compound can modulate inflammatory responses and exhibit anti-inflammatory effects . Additionally, its antioxidant properties contribute to its protective effects against oxidative stress.
Comparación Con Compuestos Similares
p-Anisic acid (4-methoxybenzoic acid): This compound is the parent acid of 4-methoxyphenyl 4-methoxybenzoate and shares similar antimicrobial and preservative properties.
Methyl anisate (methyl 4-methoxybenzoate): This ester derivative is used in the fragrance industry and has a similar structure but with a methyl group instead of a phenyl group.
Uniqueness:
Enhanced Stability: The presence of the phenyl ester group in this compound provides enhanced stability compared to its methyl ester counterpart.
Broader Applications: Its unique structure allows for a wider range of applications in both industrial and scientific fields, making it a versatile compound.
Propiedades
Número CAS |
60127-34-6 |
|---|---|
Fórmula molecular |
C15H14O4 |
Peso molecular |
258.27 g/mol |
Nombre IUPAC |
(4-methoxyphenyl) 4-methoxybenzoate |
InChI |
InChI=1S/C15H14O4/c1-17-12-5-3-11(4-6-12)15(16)19-14-9-7-13(18-2)8-10-14/h3-10H,1-2H3 |
Clave InChI |
KVFFCZXWUPJFFQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





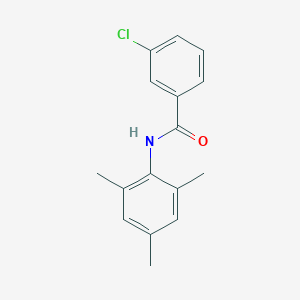
![Ethyl 3-[(3,4-dimethylbenzoyl)amino]benzoate](/img/structure/B185088.png)
![methyl 2-[(2-methylbutanoyl)amino]benzoate](/img/structure/B185090.png)

